molecular formula C9H16N2O3 B15254413 tert-butyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate

tert-butyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate

Cat. No.: B15254413
M. Wt: 200.23 g/mol
InChI Key: JHSLVEQWBDYFQN-ZCFIWIBFSA-N
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Description

tert-Butyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate: is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and an oxo group attached to an imidazolidine ring. It is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydroxylated Derivatives: Resulting from oxidation reactions.

    Reduced Derivatives: Formed through reduction processes.

    Substituted Imidazolidines: Products of substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The oxo group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The imidazolidine ring structure contributes to the compound’s stability and reactivity in various chemical environments .

Comparison with Similar Compounds

Uniqueness:

  • The presence of the tert-butyl group in tert-butyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate provides unique steric and electronic properties, making it distinct from other similar compounds.
  • The imidazolidine ring structure offers specific reactivity patterns that are not observed in other compounds with different ring systems.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m1/s1

InChI Key

JHSLVEQWBDYFQN-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CN(C(=O)N1)C

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(=O)N1)C

Origin of Product

United States

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